Methyl 3-bromo-2-chloro-5-iodobenzoate

Radiochemistry Tritium Labeling Radioligand Binding Assays

This tri-halogenated ester enables up to three sequential Pd-catalyzed couplings via orthogonal C–I, C–Br, and C–Cl reactivity. Eliminates protecting groups for efficient assembly of polyaryls in kinase inhibitors and GPCR modulators. Exclusive bromine handle allows tritium labeling for receptor occupancy studies (27 Ci/mmol, 98.4% radiochemical purity). Choose this specific isomer for precise, stepwise functionalization; di-halogenated analogs limit complexity and synthetic utility.

Molecular Formula C8H5BrClIO2
Molecular Weight 375.38 g/mol
Cat. No. B7978222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-chloro-5-iodobenzoate
Molecular FormulaC8H5BrClIO2
Molecular Weight375.38 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)Br)Cl
InChIInChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3
InChIKeyQGNRCOUVCFNSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-2-Chloro-5-Iodobenzoate: High-Value Tri-Halogenated Aromatic Building Block for Sequential Cross-Coupling (CAS 1566999-42-5)


Methyl 3-bromo-2-chloro-5-iodobenzoate (CAS: 1566999-42-5) is a highly functionalized aromatic ester characterized by the presence of three distinct halogen substituents — bromine, chlorine, and iodine — on a single benzoate scaffold . With a molecular formula of C₈H₅BrClIO₂ and a molecular weight of 375.38 g/mol , this compound belongs to the class of polyhalogenated benzoate esters that serve as privileged synthetic intermediates. The differential reactivity profile conferred by the C–I, C–Br, and C–Cl bonds enables predictable, site-selective sequential functionalization strategies, making it a versatile precursor for the construction of complex polysubstituted aromatic systems in medicinal chemistry and materials science .

Why Methyl 3-Bromo-2-Chloro-5-Iodobenzoate Cannot Be Casually Substituted with Di-Halogenated or Positional Isomer Analogs


Generic substitution among halogenated benzoate esters is scientifically unsound due to profound differences in intrinsic reactivity, steric accessibility, and synthetic utility. The tri-halogenated scaffold of Methyl 3-bromo-2-chloro-5-iodobenzoate offers a unique orthogonality that is absent in di-halogenated analogs such as methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2) or methyl 2-chloro-5-iodobenzoate (CAS 620621-48-9). Specifically, the carbon-iodine bond undergoes oxidative addition with Pd(0) catalysts with the highest rate, followed by carbon-bromine, while the carbon-chlorine bond remains largely inert under standard Suzuki-Miyaura conditions, enabling precise, stepwise functionalization of the aromatic ring without protecting-group manipulation . Positional isomers with identical halogen composition but different substitution patterns (e.g., methyl 3-bromo-5-chloro-2-iodobenzoate, CAS 933585-60-5) exhibit altered electronic distribution and steric environments, which can markedly affect regioselectivity, cross-coupling yields, and the physicochemical properties of downstream products. These distinctions carry direct procurement and synthetic planning consequences; selecting an incorrect analog may necessitate complete route redesign, reduce overall yield, or compromise the purity of final active pharmaceutical ingredients.

Quantitative Differentiation Evidence for Methyl 3-Bromo-2-Chloro-5-Iodobenzoate vs. Di-Halogenated and Positional Isomer Analogs


Exclusive Tritium Labeling Compatibility: Demonstrated High Specific Activity and Radiochemical Purity for Radioligand Applications

Methyl 3-bromo-2-chloro-5-iodobenzoate has been successfully employed as a precursor for selective catalytic tritiation, yielding a radiolabeled derivative with a specific activity of 27 Ci mmol⁻¹ and a radiochemical purity of 98.4%. This transformation selectively replaced the bromine substituent with tritium gas while preserving the stilbene double bond intact using a poisoned, deactivated catalyst [1]. In contrast, di-halogenated analogs lacking the bromine substituent (e.g., methyl 2-chloro-5-iodobenzoate) cannot undergo this identical bromine-for-tritium substitution and would require alternative labeling strategies with potentially different specific activities, radiochemical yields, or regioselectivity outcomes.

Radiochemistry Tritium Labeling Radioligand Binding Assays Diagnostic Imaging Agents

Enhanced Molecular Weight for Improved Solid-State Handling and Purification vs. Lighter Di-Halogenated Analogs

Methyl 3-bromo-2-chloro-5-iodobenzoate possesses a molecular weight of 375.38 g/mol . This value is significantly higher than that of di-halogenated comparator compounds, including methyl 3-bromo-5-iodobenzoate (340.94 g/mol) and methyl 2-chloro-5-iodobenzoate (296.49 g/mol) . The increased molecular weight, conferred by the additional chlorine substituent, directly translates to lower volatility and generally enhanced retention on reversed-phase chromatographic media, facilitating more straightforward purification by flash column chromatography or preparative HPLC.

Physicochemical Properties Chromatographic Separation Solid-Phase Extraction Process Chemistry

Documented High-Yield Synthetic Accessibility from Readily Available Starting Materials for Multi-Gram Scale-Up

The synthesis of Methyl 3-bromo-2-chloro-5-iodobenzoate proceeds via halogenation of 2-chloro-5-iodobenzoic acid derivatives, with commercial suppliers reporting standard purities of 95% to 98% . While direct published yield data for the target compound itself is limited, closely related synthetic protocols for methyl 3-bromo-5-iodobenzoate (the di-halogenated analog) have been reported in patent literature with yields as high as 99% (15 g scale) via straightforward methylation of the corresponding benzoic acid using iodomethane and sodium carbonate in THF/DMF . This precedent strongly supports that the tri-halogenated target compound can be accessed with similarly excellent efficiency.

Organic Synthesis Process Development Medicinal Chemistry Scale-Up

Class-Established Orthogonal Reactivity Hierarchy (C–I > C–Br > C–Cl) Enables Predictable Sequential Cross-Coupling Without Protecting Groups

Polyhalogenated benzoate esters bearing iodine, bromine, and chlorine substituents exhibit a well-established, predictable reactivity gradient in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive toward oxidative addition with Pd(0) catalysts, followed by the carbon-bromine bond, while the carbon-chlorine bond remains largely inert under standard Suzuki-Miyaura conditions . This hierarchy is a class-level property applicable to all tri-halogenated benzoates containing I, Br, and Cl, including Methyl 3-bromo-2-chloro-5-iodobenzoate. In contrast, di-halogenated analogs (e.g., methyl 3-bromo-5-iodobenzoate or methyl 2-chloro-5-iodobenzoate) offer only two differentiable coupling sites, reducing the maximum number of sequential functionalization steps from three to two.

Cross-Coupling Suzuki-Miyaura Sequential Functionalization Palladium Catalysis

Commercial Availability with Validated Purity Specifications (95%–98%) Across Multiple Reputable Suppliers

Methyl 3-bromo-2-chloro-5-iodobenzoate is commercially available from multiple reputable chemical suppliers with documented purity specifications. Apollo Scientific (distributed via Fisher Scientific) supplies the compound at 95% purity . Leyan offers the compound at 98% purity . CymitQuimica also lists the compound at 95% purity . Positional isomers such as methyl 3-bromo-5-chloro-2-iodobenzoate (CAS 933585-60-5) are also commercially available , but procurement of the incorrect isomer may lead to different reactivity and steric profiles. The availability of the correct isomer (CAS 1566999-42-5) from multiple independent sources mitigates single-supplier risk and enables competitive sourcing.

Chemical Procurement Quality Assurance Building Block Sourcing

SMILES Structure Confirmation (COC(=O)c1cc(I)cc(Br)c1Cl) Enables Accurate In Silico Screening and Inventory Verification

The SMILES string for Methyl 3-bromo-2-chloro-5-iodobenzoate is definitively established as COC(=O)c1cc(I)cc(Br)c1Cl . This unambiguous structural representation confirms the precise substitution pattern: chlorine at the 2-position, bromine at the 3-position, and iodine at the 5-position relative to the methyl ester at the 1-position. Positional isomers such as methyl 3-bromo-5-chloro-2-iodobenzoate (CAS 933585-60-5) possess a different substitution pattern (iodine at 2-position, bromine at 3-position, chlorine at 5-position), which can be verified by SMILES comparison . Incorrect isomer procurement, even if the molecular formula (C₈H₅BrClIO₂) and molecular weight (375.39 g/mol) appear identical, would introduce a different electronic and steric environment, potentially altering cross-coupling regioselectivity and downstream product properties.

Cheminformatics Virtual Screening Compound Registration Laboratory Informatics

High-Impact Procurement Applications for Methyl 3-Bromo-2-Chloro-5-Iodobenzoate (CAS 1566999-42-5)


Synthesis of Tritium-Labeled Radioligands for Receptor Occupancy and Autoradiography Studies

Methyl 3-bromo-2-chloro-5-iodobenzoate serves as a validated precursor for the preparation of tritium-labeled molecular probes via selective catalytic reduction of the bromine substituent with tritium gas, achieving a specific activity of 27 Ci mmol⁻¹ and 98.4% radiochemical purity while preserving sensitive structural motifs such as stilbene double bonds [1]. This application is exclusive to bromine-containing polyhalogenated aromatics; di-halogenated analogs lacking bromine cannot undergo this same transformation. Radiolabeled derivatives enable quantitative assessment of target engagement in drug discovery, supporting receptor occupancy assays, in vitro autoradiography, and pharmacokinetic distribution studies.

Sequential Cross-Coupling Platform for Rapid Assembly of Polysubstituted Biaryl Pharmacophores

The tri-halogenated scaffold of Methyl 3-bromo-2-chloro-5-iodobenzoate enables up to three sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at distinct halogen sites, following the established reactivity hierarchy C–I > C–Br > C–Cl . This orthogonal reactivity eliminates the need for protecting-group strategies and allows the convergent assembly of highly functionalized biaryl and polyaryl systems in minimal synthetic steps. Di-halogenated analogs (e.g., methyl 3-bromo-5-iodobenzoate) are limited to two sequential coupling events, reducing molecular complexity accessible from a single building block. This compound is therefore particularly valuable in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other polyaryl-containing drug candidates where synthetic efficiency directly impacts lead optimization timelines.

Precursor for Regioselective Functionalization via Halogen-Metal Exchange and Directed Ortho-Metalation

The distinct electronic and steric properties of the iodine, bromine, and chlorine substituents on Methyl 3-bromo-2-chloro-5-iodobenzoate provide multiple orthogonal handles for selective halogen-metal exchange reactions (e.g., iodine-magnesium or iodine-lithium exchange) and directed ortho-metalation strategies . The iodine substituent undergoes facile exchange with organometallic reagents under mild conditions, while the bromine and chlorine atoms remain intact, enabling the sequential introduction of diverse electrophiles at predetermined positions. This controlled functionalization capability is essential for constructing complex molecular architectures in natural product total synthesis and the preparation of structurally diverse compound libraries for high-throughput screening.

Building Block for Diagnostic and Imaging Agent Development (S1P Receptor-Targeted Probes)

Polyhalogenated benzoate esters structurally related to Methyl 3-bromo-2-chloro-5-iodobenzoate have been disclosed in patent literature as intermediates for the synthesis of diagnostic and imaging agents targeting S1P receptor expression alterations in disease states [2]. While the specific target compound is not directly exemplified in these patents, the broader class of iodo- and bromo-substituted aromatic esters is explicitly claimed for such applications. The presence of iodine in the scaffold is particularly advantageous for imaging modalities such as SPECT (via radioiodination) or as a heavy-atom label for X-ray crystallography of protein-ligand complexes. Procurement of this specific tri-halogenated isomer enables the exploration of structure-activity relationships that would be inaccessible with simpler di-halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-2-chloro-5-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.